molecular formula C27H40O3 B8068832 Calcipotriol Impurity C

Calcipotriol Impurity C

Cat. No.: B8068832
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-LFDOYIGJSA-N
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Description

Calcipotriol Impurity C, also known as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a chemical compound related to Calcipotriol, a synthetic derivative of calcitriol (vitamin D). Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. This compound is one of the impurities that can be found during the synthesis or degradation of Calcipotriol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcipotriol Impurity C involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:

    Formation of the cyclopropyl group:

    Secochola rearrangement: This step involves the rearrangement of the molecule to form the secochola structure.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to facilitate the desired transformations. For example, the formation of the cyclopropyl group may require the use of cyclopropyl bromide and a strong base, while the hydroxylation step may require the use of oxidizing agents .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the same steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process and ensuring the absence of unwanted impurities .

Chemical Reactions Analysis

Types of Reactions

Calcipotriol Impurity C can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of additional hydroxylated derivatives, while reduction may lead to the formation of dehydroxylated compounds .

Scientific Research Applications

Calcipotriol Impurity C has several scientific research applications, including:

    Analytical method development: It is used as a reference standard for the development and validation of analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical formulations.

    Quality control: It is used in quality control laboratories to ensure the purity and quality of Calcipotriol-containing products.

    Pharmacological studies: It is used in pharmacological studies to investigate the biological activity and safety profile of Calcipotriol and its related compounds.

    Toxicological studies: It is used in toxicological studies to assess the potential toxicity and safety of Calcipotriol and its impurities.

Mechanism of Action

The precise mechanism of action of Calcipotriol Impurity C is not well understood. it is believed to interact with the same molecular targets as Calcipotriol, primarily the Vitamin D receptor (VDR). The binding of this compound to the VDR modulates the expression of genes involved in cell differentiation and proliferation, which is thought to contribute to its effects on skin cells .

Comparison with Similar Compounds

Calcipotriol Impurity C can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and its potential impact on the overall safety and efficacy of Calcipotriol-containing products. Understanding the properties and behavior of this impurity is essential for ensuring the quality and safety of pharmaceutical formulations.

Properties

IUPAC Name

(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22+,23-,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQLNNNIPYSNX-LFDOYIGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@@H](C[C@@H](C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-99-8
Record name 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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